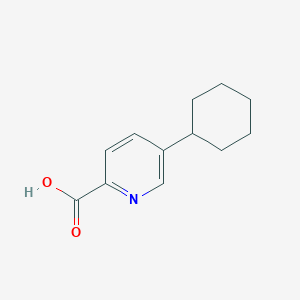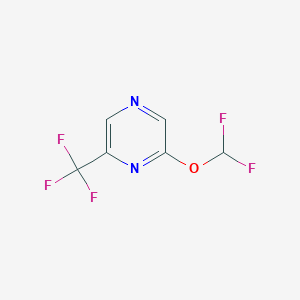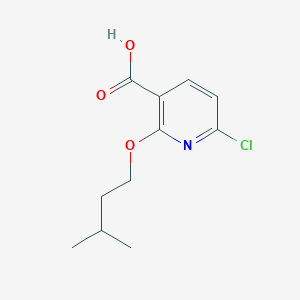
6-Chloro-2-(isopentyloxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(isopentyloxy)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and an isopentyloxy group at the 2nd position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 2-hydroxy-5-pyridinecarboxylic acid, followed by the substitution of the hydroxyl group with an isopentyloxy group under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs bulk custom synthesis techniques. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2-(isopentyloxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(isopentyloxy)nicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(isopentyloxy)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, influencing various cellular pathways. This interaction can lead to changes in cell signaling and function, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloronicotinic acid
- 6-Chloronicotinic acid
- 2-Hydroxy-5-pyridinecarboxylic acid
Comparison: Compared to these similar compounds, 6-Chloro-2-(isopentyloxy)nicotinic acid is unique due to the presence of the isopentyloxy group, which can enhance its biological activity and specificity. This structural difference can lead to variations in its chemical reactivity and applications .
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
6-chloro-2-(3-methylbutoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-7(2)5-6-16-10-8(11(14)15)3-4-9(12)13-10/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
RJULBJXCPVCWJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=C(C=CC(=N1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



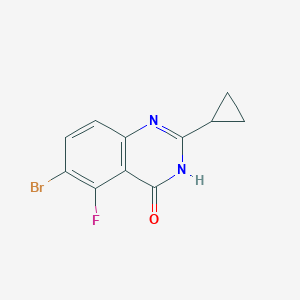
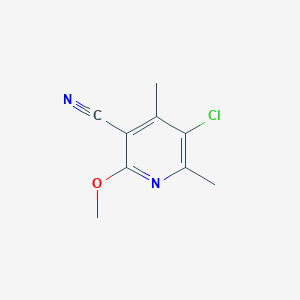
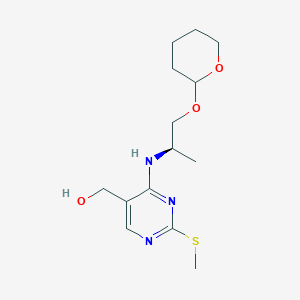
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
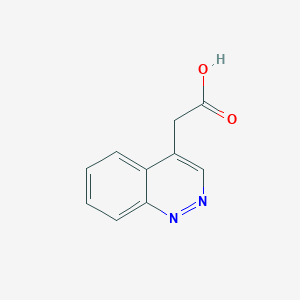
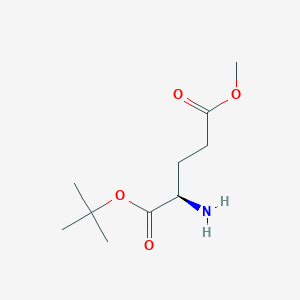
![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
